An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carboxylic Acid
Introduction: A Scaffold of Growing Importance
The fusion of benzofuran and pyrazole rings has given rise to a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2] These hybrid molecules are being actively investigated as promising candidates for antimicrobial, anti-inflammatory, and anticancer agents.[1][3] At the heart of many of these promising derivatives is the core structure: 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid . Understanding the fundamental physicochemical properties of this scaffold is paramount for researchers in drug discovery and development. It is these properties that govern a molecule's behavior in biological systems, its formulation potential, and the ease with which it can be handled and modified in a laboratory setting.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid. It is intended to be a valuable resource for researchers, offering not only a summary of available data but also a practical guide to its synthesis and characterization.
Molecular Structure and Key Features
The structure of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid combines the electron-rich benzofuran system with the versatile pyrazole ring, which is further functionalized with a carboxylic acid group. This arrangement of aromatic and heterocyclic systems, along with the acidic proton, dictates its chemical reactivity and physical behavior.
Figure 1: Chemical structure of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid.
Synthesis Pathway
While direct synthesis of the title compound is not extensively documented, a highly plausible route involves the oxidation of its corresponding aldehyde, 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde . This precursor is readily synthesized via the Vilsmeier-Haack reaction.[1][4]
Figure 2: Proposed synthesis pathway for 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid.
Experimental Protocol: Synthesis of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde (Precursor)
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Step 1: Formation of Hydrazone. To a solution of 2-acetylbenzofuran in ethanol, add an equimolar amount of phenylhydrazine. Reflux the mixture for 2-4 hours and monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
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Step 2: Vilsmeier-Haack Cyclization. In a round-bottom flask, add phosphorus oxychloride (POCl3) dropwise to dimethylformamide (DMF) at 0-5 °C with constant stirring. To this Vilsmeier reagent, add the hydrazone from Step 1 portion-wise. Allow the reaction mixture to stir at room temperature overnight. Pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution). The resulting precipitate is the desired aldehyde. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.[4]
Experimental Protocol: Oxidation to Carboxylic Acid
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Step 3: Oxidation. Dissolve the 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde in a suitable solvent such as acetone or a mixture of tert-butanol and water.
-
Add a strong oxidizing agent, for instance, potassium permanganate (KMnO4) or sodium chlorite (NaClO2) with a scavenger like hydrogen peroxide, in a controlled manner.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction, if necessary (e.g., with sodium sulfite for KMnO4).
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Physicochemical Properties
Due to the novelty of this specific compound, much of the experimental data is not yet published. The following table summarizes the available information, including predicted values to guide researchers.
| Property | Value | Source/Method |
| Molecular Formula | C12H8N2O3 | PubChem[5] |
| Molecular Weight | 228.21 g/mol | PubChem[5] |
| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |
| Melting Point | >250 °C (Predicted) | Based on similar heterocyclic carboxylic acids |
| Boiling Point | Decomposes before boiling (Predicted) | Typical for such compounds |
| Solubility | - Soluble in DMF, DMSO- Sparingly soluble in methanol, ethanol- Insoluble in water (Predicted) | Based on structural polarity and functional groups |
| pKa | 3.5 - 4.5 (Predicted) | Analogy to benzoic acid and other pyrazole carboxylic acids |
| LogP (Octanol-Water Partition Coefficient) | 1.8 (Predicted) | PubChem (XlogP)[5] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons (Benzofuran): Multiple signals expected in the range of δ 7.2-7.8 ppm.
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Pyrazole CH: A singlet is anticipated around δ 8.0-8.5 ppm.
-
NH Proton (Pyrazole): A broad singlet, likely above δ 12 ppm, which is D2O exchangeable.
-
Carboxylic Acid OH: A very broad singlet, typically downfield (>12 ppm), also D2O exchangeable.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm.
-
Aromatic and Heterocyclic Carbons: Multiple signals expected between δ 100-155 ppm.
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Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[8]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[8]
-
C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C and C-H Stretches: Multiple absorptions in the regions of 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively.[9]
Mass Spectrometry (MS)
-
Molecular Ion Peak (M+): Expected at m/z = 228.
-
Key Fragmentation Patterns:
-
Loss of H₂O (m/z = 210)
-
Loss of COOH (m/z = 183)
-
Loss of CO (from the carboxyl group, m/z = 200)
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Experimental Protocols for Physicochemical Characterization
For researchers synthesizing this compound, the following experimental workflows are recommended for accurate characterization.
Figure 3: Workflow for the comprehensive characterization of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid.
Melting Point Determination
-
Apparatus: Digital melting point apparatus or oil bath.
-
Procedure:
-
Place a small amount of the dried, purified compound into a capillary tube.
-
Insert the capillary tube into the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
-
Solubility Assessment
-
Procedure:
-
To a series of vials, add a fixed amount (e.g., 1 mg) of the compound.
-
Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF, dichloromethane).
-
Vortex each vial for 1-2 minutes.
-
Visually inspect for dissolution. Classify as freely soluble, sparingly soluble, or insoluble. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the dissolved compound in a saturated solution.
-
pKa Determination by Potentiometric Titration
-
Apparatus: pH meter, burette, stirrer.
-
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water/ethanol).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Conclusion and Future Directions
3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid is a valuable building block in the synthesis of novel therapeutic agents. While there is a current lack of extensive published experimental data on its specific physicochemical properties, this guide provides a solid foundation for researchers by consolidating predicted values, outlining a reliable synthetic route, and detailing the necessary experimental protocols for its full characterization. The inherent structural features of this molecule, combining the biologically active benzofuran and pyrazole moieties, ensure that it will remain a compound of significant interest. Future research should focus on the experimental validation of the properties outlined in this guide, which will undoubtedly accelerate the development of new and effective pharmaceuticals based on this promising scaffold.
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New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC. Available at: [Link]
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